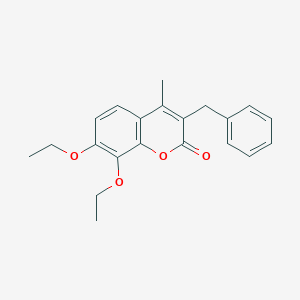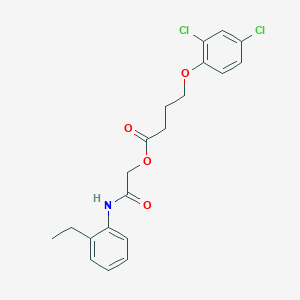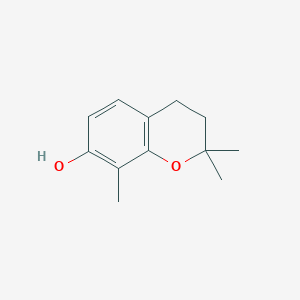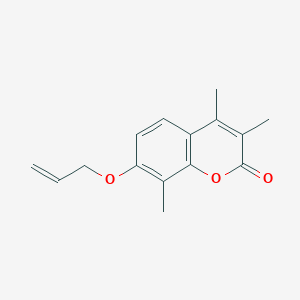
3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, also known as bergamottin, is a natural furanocoumarin compound found in grapefruit juice and some other citrus fruits. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
Bergamottin exerts its biological effects by inhibiting the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This inhibition can lead to increased bioavailability and efficacy of certain drugs, as well as decreased toxicity of certain toxins. Bergamottin also exhibits anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Biochemical and physiological effects:
Bergamottin has been found to affect various biochemical and physiological processes in the body, including lipid metabolism, glucose metabolism, and immune function. It has been shown to decrease serum cholesterol levels and improve insulin sensitivity in animal models. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bergamottin has several advantages for use in lab experiments, including its relatively low cost, availability in natural sources, and wide range of biological activities. However, its potential interactions with other drugs and variability in concentration in natural sources can be limitations for its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, including its use as a drug delivery enhancer, adjuvant therapy for cancer treatment, and treatment for metabolic disorders such as diabetes and obesity. Further studies are needed to fully understand its mechanisms of action and potential interactions with other drugs.
Métodos De Síntesis
Bergamottin can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of extraction is from grapefruit juice, which contains a high concentration of 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one. Chemical synthesis involves the reaction of coumarin with benzyl chloride and ethyl bromoacetate, followed by methylation and dehydration. Biotransformation involves the use of microorganisms to convert precursor compounds into this compound.
Aplicaciones Científicas De Investigación
Bergamottin has been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, anti-fungal, and anti-viral effects. It has also been shown to enhance the bioavailability and efficacy of certain drugs by inhibiting the activity of cytochrome P450 enzymes in the liver. This has led to its potential use as a drug delivery enhancer and adjuvant therapy.
Propiedades
Fórmula molecular |
C21H22O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-benzyl-7,8-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-4-23-18-12-11-16-14(3)17(13-15-9-7-6-8-10-15)21(22)25-19(16)20(18)24-5-2/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
CVPNYVYWCJFTQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)
